9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole

Catalog No.
S14230124
CAS No.
M.F
C30H20BrN
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole

Product Name

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole

IUPAC Name

9-(4-bromophenyl)-3,6-diphenylcarbazole

Molecular Formula

C30H20BrN

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C30H20BrN/c31-25-13-15-26(16-14-25)32-29-17-11-23(21-7-3-1-4-8-21)19-27(29)28-20-24(12-18-30(28)32)22-9-5-2-6-10-22/h1-20H

InChI Key

WOOAKXXQTAVKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is a compound characterized by its complex structure, featuring a carbazole core substituted with bromophenyl and diphenyl groups. Its molecular formula is C30H20BrN, and it has a molecular weight of 474.39 g/mol. The compound is notable for its potential applications in organic electronics and photonics due to its unique electronic properties and structural stability.

The synthesis of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole typically involves reactions such as the Suzuki-Miyaura coupling, where boronic acids react with aryl halides in the presence of a palladium catalyst. This method allows for the formation of carbon-carbon bonds, which are essential for constructing the complex structure of this compound. Other chemical transformations may include electrophilic aromatic substitutions and reduction reactions to modify the substituents on the carbazole framework .

The primary synthesis method for 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is through Suzuki-Miyaura coupling, which involves:

  • Preparation of Boronic Acid: A suitable boronic acid is prepared or purchased.
  • Reaction Setup: The boronic acid is mixed with 4-bromophenyl and a palladium catalyst in an appropriate solvent (e.g., toluene or dimethylformamide).
  • Heating: The mixture is heated under reflux conditions to facilitate the coupling reaction.
  • Purification: After completion, the product is purified using column chromatography to isolate the desired compound .

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole has potential applications in:

  • Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it can be used as an emissive layer material.
  • Solar Cells: Its electronic properties make it suitable for use in organic photovoltaic devices.
  • Fluorescent Sensors: The compound can be utilized in sensors due to its ability to fluoresce under specific conditions .

Interaction studies involving 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole focus on its behavior in biological systems and electronic applications. Preliminary findings suggest that its interactions can influence electron transfer processes essential for device performance in organic electronics. Additionally, studies examining its binding affinity with various proteins may reveal insights into its potential therapeutic uses .

Several compounds share structural similarities with 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole, including:

Compound NameCAS NumberSimilarity Score
9-(3,5-Dibromophenyl)-9H-carbazole750573-26-30.96
5-Bromo-2,3-diphenyl-1H-indole1259224-11-70.84
4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline287976-94-70.84
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol301353-96-80.84

These compounds are structurally related but differ in their substituents or functional groups, which can significantly affect their chemical reactivity and biological activity. The presence of bromine atoms and different phenyl groups contributes to variations in their electronic properties and potential applications in materials science and medicinal chemistry .

XLogP3

8.9

Exact Mass

473.07791 g/mol

Monoisotopic Mass

473.07791 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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